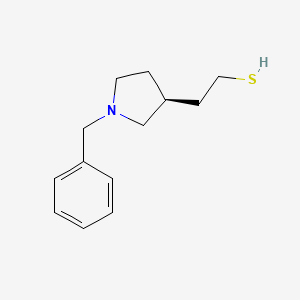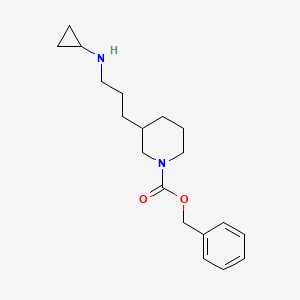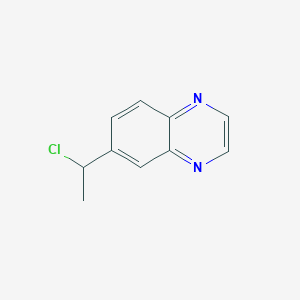
6-(1-Chloroethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Chloroethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Chloroethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method includes the reaction of 1,2-phenylenediamine with 1-chloro-2-ethanone under acidic conditions. This reaction can be catalyzed by various agents such as titanium silicate-1, molecular iodine, or cerium ammonium nitrate, often in solvents like methanol or acetic acid .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs scalable and eco-friendly methods. Transition-metal-free catalysis and green chemistry approaches are increasingly favored to minimize environmental impact and reduce costs .
化学反应分析
Types of Reactions: 6-(1-Chloroethyl)quinoxaline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to various derivatives.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoxalines, benzimidazoles, and other heterocyclic compounds .
科学研究应用
6-(1-Chloroethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis, malaria, and cancer.
Industry: Utilized in the development of optoelectronic materials, dyes, and organic semiconductors.
作用机制
The mechanism of action of 6-(1-Chloroethyl)quinoxaline involves its interaction with various molecular targets. It can bind to DNA, proteins, and enzymes, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation, induction of apoptosis, and interference with metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules .
相似化合物的比较
Quinoxaline: The parent compound with a benzene and pyrazine ring.
Pyrroloquinoxaline: Contains an additional pyrrole ring fused to the quinoxaline structure.
Imidazoquinoxaline: Features an imidazole ring fused to the quinoxaline core.
Uniqueness: 6-(1-Chloroethyl)quinoxaline is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development .
属性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
6-(1-chloroethyl)quinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-7H,1H3 |
InChI 键 |
FCONYVAYFJDBDI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=NC=CN=C2C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


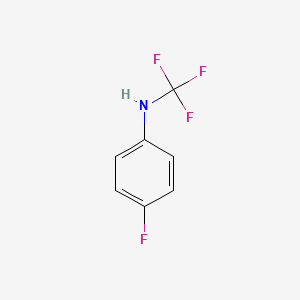
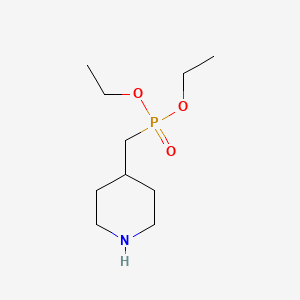
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
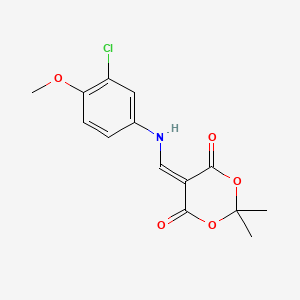

![Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-](/img/structure/B13972702.png)
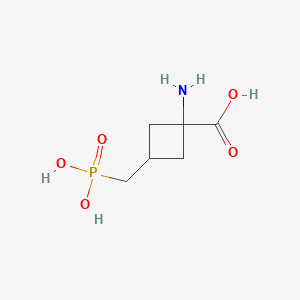
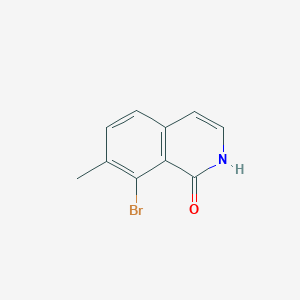
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13972707.png)
